3-Ethoxyspiro[3.5]nonan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-ethoxyspiro[3.5]nonan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVVHXLZVGXJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-29-6 | |
| Record name | 3-ethoxyspiro[3.5]nonan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Ethoxyspiro[3.5]nonan-1-amine is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO
- Molecular Weight : 183.28 g/mol
- Structure : The compound features a spirocyclic structure, which is characterized by two rings sharing a single atom, in this case, nitrogen.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic framework allows for unique binding interactions that can modulate biological pathways. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Ability to act as agonists or antagonists at various receptor sites, influencing cellular responses.
Neuropharmacological Effects
Preliminary studies suggest that this compound may have potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could offer therapeutic benefits, particularly in conditions such as anxiety or depression.
Case Studies
- Study on Enzyme Interaction :
- A study explored the interaction of spirocyclic amines with cytochrome P450 enzymes, revealing that modifications in the spiro structure significantly affect enzyme affinity and selectivity.
- Neuropharmacological Assessment :
- In a behavioral study involving rodent models, compounds similar to this compound demonstrated anxiolytic effects, suggesting potential for further development as a therapeutic agent.
Comparative Analysis
To understand the biological activity of this compound in context, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Ethoxy-N-methylspiro[3.5]nonan-1-amine | Substituted Spirocyclic Amine | Antimicrobial and neuropharmacological effects |
| 3-Ethoxy-N-propylspiro[3.5]nonan-1-amine | Substituted Spirocyclic Amine | Potential anti-inflammatory properties |
| 3-Ethoxy-N-butylspiro[3.5]nonan-1-amine | Substituted Spirocyclic Amine | Cytotoxic effects on cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
